1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

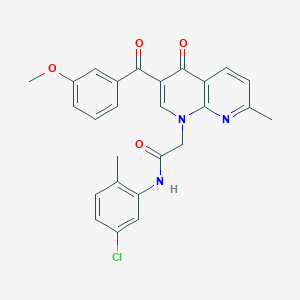

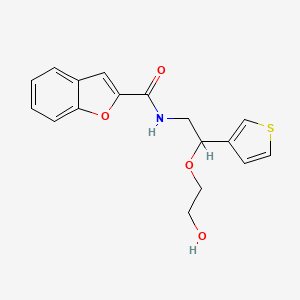

“1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . This compound has been used as a scaffold for the design of SARS-CoV-2 main protease (Mpro) inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . In one study, 29 compounds were prepared and tested for activity against Mpro . The best result was achieved with a racemic amide .Molecular Structure Analysis

The molecular structure of “this compound” is complex and can exist in two possible tautomeric forms . The structure of the synthesized compounds was confirmed by 1H, 13C, 19F NMR spectroscopy methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The reaction leads to a mixture of two isomers, usually favoring one form .Aplicaciones Científicas De Investigación

Heterocyclic System Synthesis

- The synthesis of new heterocyclic systems involves the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine to give corresponding oximes, which are mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. These are used to afford triazaspiro[2.4]hepta-1,6-dien-4-ones, a new type of heterocyclic system, confirmed by single-crystal X-ray analysis and NMR spectroscopy (Holzer et al., 2003).

Metal-Free Synthesis of 1H-Indazoles

- A metal-free synthesis approach for 1H-indazoles is achieved from o-aminobenzoximes, selectively activating the oxime in the presence of the amino group. This method is milder compared to previous approaches and yields the desired compounds in good to excellent yields (Counceller et al., 2008).

Oxadiazoles in Medicinal Chemistry

- Oxadiazoles, a motif in druglike molecules, are often used as bioisosteric replacements for ester and amide functionalities. Systematic comparisons and novel synthetic routes for a broad spectrum of 1,3,4-oxadiazoles under mild conditions have been described, highlighting their role in medicinal chemistry (Boström et al., 2012).

Tautomerism Studies

- Computational studies on tautomeric forms of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been conducted to establish the most stable tautomer, aligning with experimental data. These studies are crucial for understanding the chemical behavior of these compounds (Pérez Medina et al., 2006).

Electrophilic Cyclization in Isoxazole Synthesis

- Functionally substituted 2-alkyn-1-one O-methyl oximes have been cyclized to give 4-iodoisoxazoles, which then undergo various palladium-catalyzed reactions to yield trisubstituted isoxazoles, including valdecoxib, demonstrating the utility in synthesizing complex organic compounds (Waldo & Larock, 2007).

Photo-Oxidation Kinetics with Singlet Oxygen

- The reaction of oxazole and its derivatives with singlet oxygen was investigated using DFT calculations, revealing insights into the kinetics and physicochemical properties influenced by functional groups. Such studies contribute to understanding oxazole's role in various chemical and biological processes (Zeinali et al., 2020).

Direcciones Futuras

The future directions for the research and development of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” could involve further optimization of the compound for increased efficacy against Mpro . Additionally, more extensive safety and toxicity studies would be needed before this compound could be considered for therapeutic use.

Mecanismo De Acción

Target of Action

The primary targets of N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine, also known as 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, are currently under investigation . The compound is being studied for its potential interactions with various biological targets.

Mode of Action

It is known that the compound undergoes a series of chemical transformations . The compound is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that the compound can undergo various transformations, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has reasonable stability in aqueous buffer, with a half-life exceeding 1 hour .

Result of Action

The compound is being studied for its potential therapeutic effects .

Propiedades

IUPAC Name |

(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBXMUQUVIMWQT-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NO)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=N1)/C(=N/O)/CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)